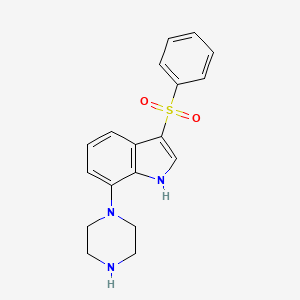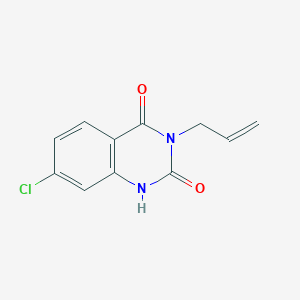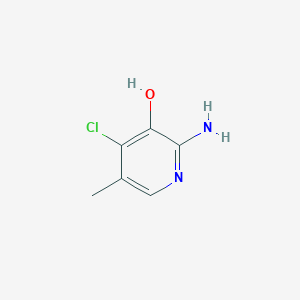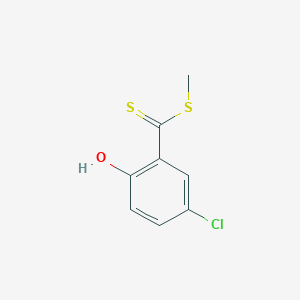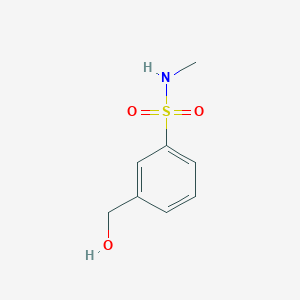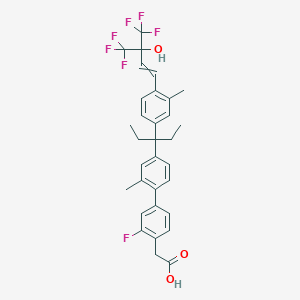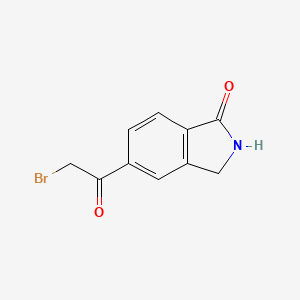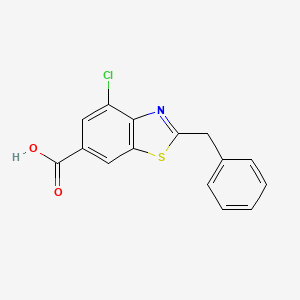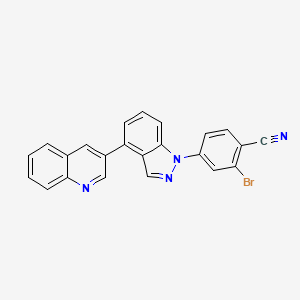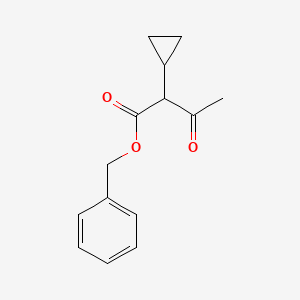
Benzyl 2-cyclopropyl-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-cyclopropyl-3-oxobutanoate is an organic compound with the molecular formula C14H16O3 It is a member of the ester family, characterized by the presence of a benzyl group attached to a cyclopropyl-3-oxobutanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-cyclopropyl-3-oxobutanoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a β-keto ester, followed by alkylation with a suitable alkyl halide. The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-cyclopropyl-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Benzyl 2-cyclopropyl-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl 2-cyclopropyl-3-oxobutanoate involves its interaction with molecular targets through various pathways. The ester group can undergo hydrolysis to release the active cyclopropyl-3-oxobutanoate moiety, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl acetoacetate: Similar in structure, it is used in the acetoacetic ester synthesis and has applications in the preparation of ketones and other molecules
Diethyl malonate: Used in the malonic ester synthesis, it is another β-keto ester with similar reactivity.
Uniqueness: Benzyl 2-cyclopropyl-3-oxobutanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional characteristics.
Propiedades
Fórmula molecular |
C14H16O3 |
|---|---|
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
benzyl 2-cyclopropyl-3-oxobutanoate |
InChI |
InChI=1S/C14H16O3/c1-10(15)13(12-7-8-12)14(16)17-9-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 |
Clave InChI |
GORCJNFTGBMXOC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1CC1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)

